molecular formula C20H21N3O4 B5850797 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide

Cat. No. B5850797
M. Wt: 367.4 g/mol
InChI Key: BRQVMMYOOLQRPX-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide stimulates the production of cytokines, which are proteins that play a key role in the immune system's response to cancer. This immune response can lead to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide can increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines play a key role in the immune system's response to cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is that it has been shown to have anti-tumor activity in a variety of cancer types. This makes it a potentially useful compound for cancer research. However, there are also limitations to using N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide in lab experiments. The synthesis method is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is not fully understood, which can make it challenging to design experiments that accurately measure its effects.

Future Directions

There are a number of potential future directions for research on N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the identification of biomarkers that can predict which patients will respond best to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide treatment. Additionally, there is ongoing research into the use of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Conclusion:
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types and can enhance the effectiveness of other cancer treatments. While there are limitations to using N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide in lab experiments, there are also a number of potential future directions for research on this compound.

Synthesis Methods

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is a time-consuming and challenging process.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide has been the subject of extensive scientific research due to its potential use in cancer treatment. Studies have shown that N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide has anti-tumor activity in a variety of cancer types, including lung, colon, and breast cancer. N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-7-13(2)9-15(8-12)20(24)21-11-18-22-19(23-27-18)14-5-6-16(25-3)17(10-14)26-4/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQVMMYOOLQRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide

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